Enoxacin is a second-generation, synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. [, , ] Recent research highlights its potential as an anti-cancer and antiviral agent. [, , , , , , , , ] It functions by enhancing RNA interference (RNAi), a natural cellular process that silences gene expression. [, , , , , ] This mechanism distinguishes it from other fluoroquinolones, giving it unique cytotoxic properties. []
Enoxacin-d8 is a deuterated derivative of enoxacin, a fluoroquinolone antibiotic. Fluoroquinolones are known for their broad-spectrum antibacterial activity, primarily targeting bacterial DNA gyrase and topoisomerase IV. Enoxacin-d8 serves as an internal standard in analytical chemistry, particularly in the quantification of enoxacin using techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The incorporation of deuterium enhances the stability and detection capabilities of the compound during analysis.
Enoxacin-d8 is synthesized through chemical modification of the parent compound, enoxacin. The deuteration process typically involves the introduction of deuterium atoms into specific positions of the enoxacin molecule, which can be achieved through various synthetic methods involving deuterated reagents.
Enoxacin-d8 falls under the category of antibiotics and is classified specifically as a fluoroquinolone. This class is recognized for its mechanism of action against bacterial enzymes critical for DNA replication and transcription.
The synthesis of enoxacin-d8 involves several key steps:
The precise conditions for synthesis, including temperature, pressure, and reaction time, can vary based on the specific method used. The reaction yields are typically optimized to ensure that the final product meets the required standards for analytical use.
Enoxacin-d8 can participate in various chemical reactions similar to its non-deuterated counterpart. These include:
The presence of deuterium may alter reaction kinetics slightly due to the kinetic isotope effect, which can be useful in studying reaction mechanisms.
Enoxacin-d8 functions similarly to other fluoroquinolones by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and repair processes in bacteria.
Studies indicate that fluoroquinolones exhibit bactericidal activity at concentrations that inhibit DNA gyrase activity by more than 90%.
Enoxacin-d8 is primarily used in scientific research as an internal standard for quantifying enoxacin levels in biological samples. Its applications include:
Enoxacin-d8 is a deuterated isotopologue of the fluoroquinolone antibiotic enoxacin, where eight hydrogen atoms (protium) are replaced by deuterium (²H or D). The deuterium atoms are strategically incorporated at the C3 and C7 positions of the piperazine ring, resulting in the chemical formula C₁₅H₉D₈FN₄O₃ for the base compound and C₁₅H₉D₈FN₄O₃·HCl for its hydrochloride salt [2] [10]. This labeling targets metabolically vulnerable sites to alter pharmacokinetic properties without modifying the core pharmacophore. The molecular weight of Enoxacin-d8 is 328.37 g/mol for the free base and 364.83 g/mol for the hydrochloride salt [2] [10]. In its hydrate form (e.g., trihydrate), the formula extends to C₁₅H₉D₈FN₄O₃·3H₂O, with a molecular weight of 382.41 g/mol [9]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuterium placement exclusively on the piperazine ring, evidenced by the absence of proton signals at 2.5–3.5 ppm [4] [5]. The crystalline structure remains identical to non-deuterated enoxacin, as verified by X-ray diffraction [4].
Table 1: Structural Properties of Enoxacin-d8 Variants
Form | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions |
---|---|---|---|
Free Base | C₁₅H₉D₈FN₄O₃ | 328.37 | Piperazine ring (C3, C7) |
Hydrochloride Salt | C₁₅H₉D₈FN₄O₃·HCl | 364.83 | Piperazine ring (C3, C7) |
Trihydrate | C₁₅H₉D₈FN₄O₃·3H₂O | 382.41 | Piperazine ring (C3, C7) |
The synthesis of Enoxacin-d8 employs precursor-directed biosynthesis and catalytic hydrogen-deuterium exchange. The primary route involves reacting ethyl 3-ethoxy-2-(2,2,4,4-tetradeutero-3-oxobutyl)acrylate with deuterated piperazine (C₄D₈H₂N₂) under acidic conditions [5] [9]. Key steps include:
Table 2: Synthetic Methods for Enoxacin-d8 Production
Method | Deuterium Source | Reaction Conditions | Yield | Isotopic Purity |
---|---|---|---|---|
Precursor-Directed | C₄D₈H₂N₂ (piperazine-d8) | 80°C, D₂O, 12 h | 68–72% | 98–99% |
Catalytic H-D Exchange | D₂ gas (50 psi) | Pd/C catalyst, 60°C, 24 h | 55–60% | 95–97% |
Enoxacin-d8 retains the antibacterial pharmacophore of non-deuterated enoxacin, which includes the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and the C6-fluorine atom [3] [8]. This ensures identical in vitro inhibition of bacterial DNA gyrase (IC₅₀ = 126 μg/ml) and topoisomerase IV (IC₅₀ = 26.5 μg/ml) [2]. However, deuterium modification confers distinct advantages:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1